4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione
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Overview
Description
4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione is a chemical compound with the molecular formula C12H4Cl4FNO2. This compound is known for its unique structure, which includes a tetrachlorinated isoindole core and a fluorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione typically involves multiple stepsThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Chemical Reactions Analysis
4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .
Comparison with Similar Compounds
4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione can be compared with other similar compounds such as:
4,5,6,7-tetrachloro-2-phenyl-1H-isoindole-1,3(2H)-dione: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
4,5,6,7-tetrachloro-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and biological activity.
4,5,6,7-tetrachloro-2-(4-bromophenyl)-1H-isoindole-1,3(2H)-dione: The bromine atom can influence the compound’s properties, making it more suitable for certain applications.
Properties
Molecular Formula |
C14H4Cl4FNO2 |
---|---|
Molecular Weight |
379g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H4Cl4FNO2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-5(19)2-4-6/h1-4H |
InChI Key |
BWWSJKJXHOXNMT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)F |
Origin of Product |
United States |
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